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Abstract
Bromamphenicol is a synthetic analog of the broad-spectrum antibiotic Chloramphenicol,

characterized by the substitution of the dichloroacetyl moiety with a dibromoacetyl group. First

reported in the mid-20th century, it functions through the inhibition of bacterial protein synthesis

by targeting the 50S ribosomal subunit. While exhibiting weaker antibiotic activity compared to

its chlorinated counterpart, the study of Bromamphenicol has contributed to the

understanding of structure-activity relationships within the phenicol class of antibiotics and their

interaction with the ribosomal peptidyl transferase center. This document provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and key biological

data related to Bromamphenicol.

Discovery and Background
The discovery of Bromamphenicol is intrinsically linked to the development of

Chloramphenicol. Chloramphenicol was first isolated in 1947 from the soil bacterium

Streptomyces venezuelae and was the first broad-spectrum antibiotic to be discovered.[1][2] Its

chemical structure was elucidated and it was first synthesized by 1949.[2] Following this,

extensive research was conducted to create analogs to explore and improve its antibacterial

properties and understand its mechanism of action.
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Bromamphenicol emerged from this research as a semi-synthetic derivative, first reported in

1950.[3] It was created by replacing the dichloroacetamide side chain of Chloramphenicol with

a dibromoacetamide group.[3] This modification was part of a broader investigation into the

structure-activity relationships (SAR) of the acetamide binding region on the bacterial ribosome.

[3]

Physicochemical and Spectroscopic Data
The fundamental properties of Bromamphenicol are summarized below.

Physicochemical Properties
Property Value Source(s)

Formal Name

[R-(R,R)]-2,2-dibromo-N-[2-

hydroxy-1-(hydroxymethyl)-2-

(4-nitrophenyl)ethyl]-acetamide

[4]

CAS Number 17371-30-1 [4]

Molecular Formula C₁₁H₁₂Br₂N₂O₅ [4]

Molecular Weight 412.0 g/mol [4]

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
[4]

UV max 273 nm [4]

Spectroscopic Characterization
Specific experimental spectroscopic data for Bromamphenicol is not widely available in the

reviewed literature. However, based on its molecular structure, the expected spectroscopic

features can be predicted. Characterization would typically be performed using Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

¹H-NMR: The proton NMR spectrum is expected to be similar to that of Chloramphenicol,

showing signals for the aromatic protons of the p-nitrophenyl group, the methine and

methylene protons of the propanediol backbone, and the amide proton. The key difference
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would be the chemical shift of the proton on the carbon bearing the dibromo group, which

would likely be influenced by the electronegativity of the bromine atoms.

¹³C-NMR: The carbon spectrum would show distinct peaks for the carbons in the p-

nitrophenyl ring, the propanediol chain, and the dibromoacetyl group. The carbon of the CBr₂

group would be a key diagnostic signal.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for

the hydroxyl (-OH) groups (broad peak around 3300-3500 cm⁻¹), the amide N-H bond

(around 3250 cm⁻¹), the amide carbonyl (C=O) group (around 1650-1680 cm⁻¹), and the

nitro (-NO₂) group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350

cm⁻¹, respectively). The C-Br stretches would appear in the fingerprint region (typically

below 700 cm⁻¹).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of Bromamphenicol (412.0 g/mol ). A characteristic isotopic pattern

would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an

approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak pattern.

Synthesis of Bromamphenicol
Bromamphenicol is synthesized via the acylation of the key intermediate, D-(-)-threo-2-amino-

1-(4-nitrophenyl)-1,3-propanediol, which is also the precursor for Chloramphenicol. The

synthesis involves replacing the standard dichloroacetylation step with a dibromoacetylation

reaction.

Synthesis Workflow
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Reactants & Conditions

D-(-)-threo-2-amino-1-
(4-nitrophenyl)-1,3-propanediol

Acylation Reaction

Dibromoacetylating Agent
(e.g., Dibromoacetyl chloride)

Anhydrous Solvent
(e.g., Ethyl Acetate, THF) Base (e.g., Triethylamine)

Bromamphenicol

Work-up &
Purification

Click to download full resolution via product page

Caption: Final acylation step in the synthesis of Bromamphenicol.

Experimental Protocol: Dibromoacetylation
(Representative)
This protocol describes a plausible method for the final synthesis step based on standard

organic chemistry procedures for the acylation of amines.

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, dissolve D-(-)-threo-2-amino-1-(4-

nitrophenyl)-1,3-propanediol (1 equivalent) in an anhydrous solvent such as ethyl acetate or

tetrahydrofuran (THF).

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 equivalents) to

the solution to act as a base to neutralize the HCl byproduct.

Acylation: While maintaining the temperature at 0 °C, add a solution of dibromoacetyl

chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel

over 30 minutes with vigorous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 2-4 hours. Monitor the reaction progress using thin-

layer chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine

hydrochloride salt. Wash the filtrate sequentially with a dilute HCl solution, a saturated

sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. The crude product can then be purified by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure

Bromamphenicol.

Biological Activity and Mechanism of Action
Mechanism of Action
Similar to Chloramphenicol, Bromamphenicol is a bacteriostatic agent that inhibits protein

synthesis in bacteria.[5] Its primary target is the 50S subunit of the bacterial ribosome.

Binding: Bromamphenicol binds to the 50S ribosomal subunit, specifically interfering with

the activity of the peptidyl transferase center.[5]

Inhibition: This binding prevents the formation of peptide bonds between amino acids,

thereby halting the elongation of the polypeptide chain.[5][6]

Result: The inhibition of protein synthesis ultimately stops bacterial growth and replication.[5]

In addition to its ribosomal activity, Bromamphenicol has been shown to bind to the major

adhesin subunit DraE from uropathogenic E. coli.[4][7]
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Caption: Inhibition of protein synthesis by Bromamphenicol at the 50S ribosomal subunit.

Quantitative Biological Data
Bromamphenicol has been shown to inhibit protein and DNA synthesis in various systems. It

is generally considered to have weaker antibiotic activity than Chloramphenicol.[3]

Assay System Concentration % Inhibition Source(s)

Protein

Synthesis

Rat Liver

Mitochondria
93 µM 90.6% [4][7]

Protein

Synthesis
E. coli 93 µM 98.8% [4][7]

DNA Synthesis

Human

Lymphoblastoid

Cells

1 mM 83% [4][7]
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Experimental Protocol: In Vitro Protein Synthesis
Inhibition Assay
This protocol provides a generalized methodology for assessing the inhibitory activity of

compounds like Bromamphenicol on bacterial protein synthesis using a cell-free system.

System Preparation: Prepare an S30 cell-free extract from a suitable bacterial strain, such as

E. coli. This extract contains all the necessary components for transcription and translation

(ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination

factors).

Reaction Mixture: For each reaction in a microplate well, prepare a master mix containing

the S30 extract, a buffer system, an energy source (ATP, GTP), amino acids (including a

radiolabeled amino acid, e.g., ³⁵S-methionine), and a DNA template encoding a reporter

protein (e.g., luciferase or chloramphenicol acetyltransferase).

Inhibitor Addition: Add varying concentrations of Bromamphenicol (typically dissolved in

DMSO, ensuring the final DMSO concentration is non-inhibitory, e.g., <1%) to the reaction

wells. Include a positive control (a known inhibitor like Chloramphenicol) and a negative

control (vehicle only).

Incubation: Incubate the reaction plate at 37 °C for a defined period (e.g., 60-90 minutes) to

allow for protein synthesis.

Measurement: Stop the reaction and measure the amount of newly synthesized protein. If

using a radiolabeled amino acid, this can be done by precipitating the proteins with

trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the

incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of

Bromamphenicol relative to the negative control. Plot the percent inhibition against the

logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of

inhibitor required to reduce protein synthesis by 50%).

Conclusion
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Bromamphenicol serves as a classic example of early antibiotic analog development. As the

dibrominated derivative of Chloramphenicol, its synthesis and study have provided valuable

insights into the molecular interactions required for the inhibition of the bacterial ribosome.

While its own clinical utility is limited due to weaker activity, the comparative data generated

from Bromamphenicol and other analogs helped to define the critical structural features of the

phenicol class, paving the way for the development of newer-generation antibiotics like

thiamphenicol and florfenicol. The methodologies for its synthesis and biological evaluation

remain relevant for contemporary drug discovery efforts targeting bacterial protein synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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